Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method might include the alkylation of a pyrimidine derivative with ethyl chloroformate and subsequent chloromethylation and hydroxyethylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a methylated pyrimidine derivative.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to its observed effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(bromomethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate
- Ethyl 4-(chloromethyl)-2-(1-methylethyl)pyrimidine-5-carboxylate
- Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyridine-5-carboxylate
Uniqueness
Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloromethyl and hydroxyethyl groups on the pyrimidine ring can lead to unique interactions in chemical reactions and biological systems.
Properties
Molecular Formula |
C10H13ClN2O3 |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13ClN2O3/c1-3-16-10(15)7-5-12-9(6(2)14)13-8(7)4-11/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
XSMKXKGNMPIKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CCl)C(C)O |
Origin of Product |
United States |
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